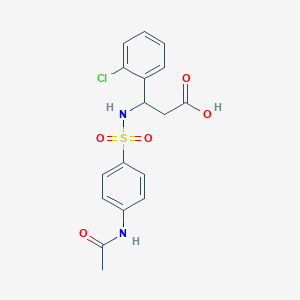

3-(2-Chlorophenyl)-3-(4-acetamidobenzenesulfonamido)propanoic acid

Description

3-(2-Chlorophenyl)-3-(4-acetamidobenzenesulfonamido)propanoic acid is a structurally complex organic compound featuring a propanoic acid backbone substituted with a 2-chlorophenyl group and a 4-acetamidobenzenesulfonamido moiety. The 2-chlorophenyl group introduces steric and electronic effects due to the chlorine atom’s electronegativity, while the 4-acetamidobenzenesulfonamido group contributes hydrogen-bonding capabilities via the acetamido (-NHCOCH₃) and sulfonamido (-SO₂NH-) functionalities.

Properties

Molecular Formula |

C17H17ClN2O5S |

|---|---|

Molecular Weight |

396.8 g/mol |

IUPAC Name |

3-[(4-acetamidophenyl)sulfonylamino]-3-(2-chlorophenyl)propanoic acid |

InChI |

InChI=1S/C17H17ClN2O5S/c1-11(21)19-12-6-8-13(9-7-12)26(24,25)20-16(10-17(22)23)14-4-2-3-5-15(14)18/h2-9,16,20H,10H2,1H3,(H,19,21)(H,22,23) |

InChI Key |

PLNZCUGLUFJRDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-3-(4-acetamidobenzenesulfonamido)propanoic acid typically involves multi-step organic reactions. A common approach might include:

Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various substitution reactions can introduce the chlorophenyl group.

Introduction of the Acetamidobenzenesulfonamido Group: This step may involve sulfonation followed by acylation to introduce the acetamido group.

Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions would be carefully selected to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the propanoic acid moiety.

Reduction: Reduction reactions could target the nitro or sulfonyl groups if present.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(2-Chlorophenyl)-3-(4-acetamidobenzenesulfonamido)propanoic acid may have applications in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry: Used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents on the phenyl rings, sulfonamido groups, or the central propanoic acid scaffold. Below is a detailed comparison using available evidence:

Substituent Effects on the Phenyl Ring

- 2-Chlorophenyl vs. 4-Fluorophenyl: The compound 3-acetamido-3-(4-fluorophenyl)propanoic acid (CAS 332052-58-1) replaces the 2-chlorophenyl group with a 4-fluorophenyl group .

- 2-Chlorophenyl vs. 4-Methoxybenzenesulfonamido: In (2S)-3-carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic acid, the sulfonamido group is attached to a 4-methoxyphenyl ring instead of a 4-acetamidophenyl ring . The methoxy (-OCH₃) group is electron-donating, which could decrease the acidity of the sulfonamido proton compared to the electron-withdrawing acetamido (-NHCOCH₃) group. This difference might influence hydrogen-bonding interactions in crystal packing or biological targets.

Modifications to the Sulfonamido Group

- 4-Acetamidobenzenesulfonamido vs. 4-Methoxybenzenesulfonamido: The acetamido group in the target compound provides both hydrogen-bond donor (N-H) and acceptor (C=O) sites, whereas the methoxy group in the analog from acts solely as a hydrogen-bond acceptor . This distinction could affect molecular conformation, as seen in the crystal structure of the methoxy analog, where sulfonamido and carboxyl groups form intermolecular hydrogen bonds .

Propanoic Acid Backbone Variations

- Carbamoyl vs. Unmodified Propanoic Acid: The compound (2S)-3-carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic acid features a carbamoyl (-CONH₂) group on the propanoic acid backbone .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Crystallographic Insights: The methoxy analog () crystallizes in a monoclinic system (space group P2₁), with intermolecular hydrogen bonds stabilizing the structure . Similar studies on the target compound are absent, but its acetamido group could promote distinct packing patterns.

- Pharmacological Gaps: No direct data on the biological activity of the target compound or its analogs are available in the provided evidence. Comparative studies on enzyme inhibition or pharmacokinetics are needed.

- Synthetic Accessibility : The presence of chlorine in the target compound may complicate synthesis compared to fluorine-containing analogs due to reactivity differences.

Biological Activity

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H16ClN2O4S

- IUPAC Name : 3-(2-Chlorophenyl)-3-(4-acetamidobenzenesulfonamido)propanoic acid

Structural Features

- Chlorophenyl Group : The presence of a chlorine atom on the phenyl ring may influence the compound's lipophilicity and biological interactions.

- Acetamidobenzenesulfonamide Moiety : This part of the molecule is known for its sulfonamide functionality, which is often associated with antibacterial properties.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. The biological activity of 3-(2-Chlorophenyl)-3-(4-acetamidobenzenesulfonamido)propanoic acid has been evaluated against various bacterial strains.

Case Studies

-

Study on Antibacterial Efficacy :

- A study assessed the effectiveness of this compound against common bacterial pathogens such as E. coli and Staphylococcus aureus. The results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.

-

Mechanism of Action :

- The compound appears to inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis, similar to other sulfonamide derivatives. This mechanism disrupts nucleic acid synthesis in bacteria, leading to cell death.

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promise in reducing inflammation.

Research Findings

- In Vitro Studies : Experiments conducted on human cell lines demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS).

- Animal Models : In vivo studies using murine models of inflammation indicated a reduction in paw edema after administration of the compound, suggesting its potential use in treating inflammatory disorders.

Cytotoxicity and Selectivity

Evaluating cytotoxicity is crucial for determining the therapeutic window of any drug candidate.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 30 | 5 |

| MCF-7 (breast cancer) | 25 | 6 |

| Normal Human Cells | >150 | - |

The above table illustrates that while the compound exhibits cytotoxic effects on cancer cell lines, it shows significantly lower toxicity towards normal human cells, indicating a favorable selectivity index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.